METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted at positions 2, 3, and 5. The benzofuran scaffold is widely recognized for its biological relevance, including antimicrobial, anti-inflammatory, and anticancer activities, as observed in naturally occurring and synthetic analogs .
- Position 2: A methyl group contributes to steric stabilization and modulates electronic properties.
- Position 5: A bulky N-(4-methoxybenzenesulfonyl)butanamido group introduces hydrogen-bonding capabilities (via sulfonamide and carbonyl moieties) and lipophilicity (via the methoxybenzene ring).
This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors. Crystallographic studies using programs like SHELXL and SHELXS (commonly employed for small-molecule refinement) would be critical for elucidating its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-5-6-20(24)23(31(26,27)17-10-8-16(28-3)9-11-17)15-7-12-19-18(13-15)21(14(2)30-19)22(25)29-4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRZWPLIZVFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, including the formation of the benzofuran core, the introduction of the sulfonylamino group, and the esterification process. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonylamino Group: This step typically involves sulfonylation reactions using sulfonyl chlorides and amines.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(4-METHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Key Insights:
Substituent Effects on Solubility :
- The target compound’s carboxylate ester and sulfonamide groups enhance polarity compared to the methylsulfanyl and bromophenyl groups in ’s analog, suggesting better aqueous solubility .
- The methoxybenzenesulfonyl moiety balances lipophilicity, which may improve membrane permeability relative to purely polar analogs.
Biological Activity Modulation: Sulfonamide groups are known to interact with proteins via hydrogen bonding, making the target compound a candidate for protease or kinase inhibition. In contrast, the methylsulfanyl and bromophenyl groups in the compound likely favor hydrophobic interactions with microbial membranes .
Crystallographic Behavior :
- The bulky 5-substituent in the target compound may lead to complex crystal packing, as seen in ’s analog, which exhibits four unique molecules in its asymmetric unit due to steric and electronic heterogeneity . Programs like SHELXD and ORTEP-3 could visualize these packing patterns .
Research Findings and Methodological Considerations
Crystallographic Analysis:
- Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for resolving complex substituent effects on molecular packing .
- Hydrogen Bonding : The sulfonamide (–SO₂NH–) and ester (–COO–) groups in the target compound likely form intermolecular H-bonds, influencing its crystalline stability and dissolution profile.
Biological Activity
Methyl 5-[N-(4-methoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H23N3O5S
- Molecular Weight : 429.5 g/mol
- CAS Number : 1169995-01-0
The compound's biological activity is largely attributed to its structural components, which include a benzofuran moiety and a sulfonamide group. These features are known to interact with various biological targets, leading to diverse pharmacological effects.
- Antiviral Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
- Anti-inflammatory Effects : Sulfonamide derivatives are often investigated for their anti-inflammatory properties. The presence of the methoxybenzenesulfonyl group may enhance the compound's ability to modulate inflammatory pathways.
Biological Activity Data
| Activity Type | Tested Model | IC50 (µM) | Notes |
|---|---|---|---|
| Antiviral (HBV) | HepG2.2.15 cells | 1.99 | Effective against wild-type HBV |
| Antiviral (HBV) | HepG2.A64 cells | 3.30 | Effective against drug-resistant HBV |
| Cytotoxicity | Various cell lines | CC50: >10 | High selectivity index (SI) > 50 |
Case Studies and Research Findings
- Antiviral Screening : A study evaluated the antiviral activity of methyl substituted benzofuran derivatives, including the target compound, against HBV in vitro. The results indicated significant inhibition of HBV replication, particularly in HepG2 cell lines .
- Pharmacokinetics and Toxicity : The pharmacokinetic profile was assessed in animal models, revealing favorable absorption and distribution characteristics, with minimal acute toxicity observed at therapeutic doses. This suggests a promising safety profile for further development .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's efficacy may be linked to its ability to enhance the expression of host antiviral factors while simultaneously inhibiting viral replication processes .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including sulfonylation of the benzofuran core, amide bond formation, and esterification. Key steps require precise temperature control (e.g., 0–5°C for NaH-mediated reactions) and solvent selection (e.g., THF or DMF) to stabilize intermediates. Catalysts like Na₂S₂O₅ may enhance yields in cyclization steps . Optimization should prioritize purity via techniques like column chromatography or recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming sulfonamide and benzofuran moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (≈1700 cm⁻¹) and sulfonyl S=O stretches (≈1350–1150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How does the sulfonamide group influence the compound’s physicochemical properties?
The 4-methoxybenzenesulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the molecule via resonance. This group also increases hydrogen-bonding potential, which may improve binding affinity in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Systematic SAR studies should compare halogen substitutions (e.g., replacing methoxy with fluoro or chloro groups) to assess impacts on bioactivity. Computational modeling (e.g., DFT or molecular docking) can predict electronic and steric effects, while in vitro assays (e.g., enzyme inhibition) validate these predictions. Parallel synthesis of analogs with varied substituents is recommended .
Q. What strategies mitigate side reactions during sulfonylation or amidation steps?
Side reactions (e.g., over-sulfonylation) can be minimized by:
- Using stoichiometric controls (e.g., 1.1 equivalents of sulfonyl chloride).
- Activating agents like DCC/DMAP for amide bond formation.
- Real-time monitoring via Thin-Layer Chromatography (TLC) to track reaction progress .
Q. How can interaction studies with biological targets be optimized?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative binding data (e.g., Kd values). For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) under varied pH/temperature conditions reveal mechanistic insights. Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) are also effective .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Matrix interference (e.g., from biological fluids) requires Solid-Phase Extraction (SPE) with HLB cartridges for pre-concentration. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Deuterated internal standards (e.g., d5-labeled analogs) improve quantification accuracy .
Methodological Tables
Q. Table 1: Comparative Reactivity of Sulfonylation Reagents
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 78 | 92 | Di-sulfonylated byproduct |
| Tosyl chloride | 65 | 88 | Hydrolysis products |
| Mesyl chloride | 52 | 85 | None |
| Optimized with 1.1 equivalents, 0°C, DCM solvent . |
Q. Table 2: Analytical Parameters for HPLC Validation
Key Considerations for Experimental Design
- Batch Consistency : Use controlled crystallization (e.g., anti-solvent addition) to ensure uniform particle size .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-TOF to identify hydrolytic or oxidative pathways .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
